![molecular formula C10H18N2O3S B14260505 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one CAS No. 189361-48-6](/img/structure/B14260505.png)
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one is a complex organic compound that belongs to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a sulfonyl group and a diazabicyclo nonane core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors to form the diazabicyclo nonane structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the diazabicyclo nonane core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antiprotozoal activity, where the compound targets key enzymes in the metabolic pathways of the parasites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the sulfonyl group.
2-Azabicyclo[3.2.2]nonane: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the sulfonyl group in 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one imparts unique chemical and biological properties that are not observed in its analogs. This functional group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
189361-48-6 |
|---|---|
Formule moléculaire |
C10H18N2O3S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
4-propylsulfonyl-1,4-diazabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C10H18N2O3S/c1-2-7-16(14,15)12-9-3-5-11(6-4-9)8-10(12)13/h9H,2-8H2,1H3 |
Clé InChI |
NDIGWTUEQDQEKW-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1C2CCN(CC2)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



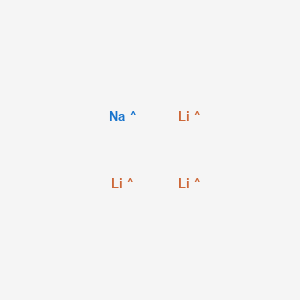
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
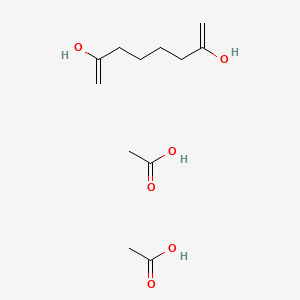
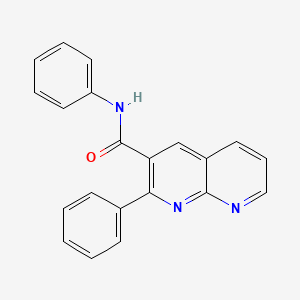
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
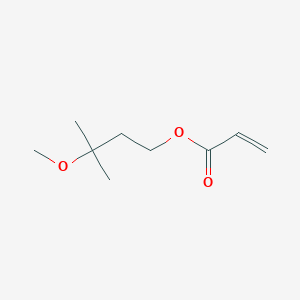
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
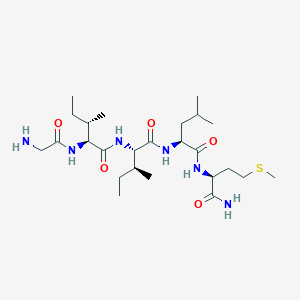
![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
